2-Methyl-4-phenylbut-3-yn-2-ol
Overview
Description
“2-Methyl-4-phenylbut-3-yn-2-ol” is a chemical compound with the molecular formula C11H12O . It is also known by other names such as 2-methyl-4-phenylbut-3-yn-2-ol, 2-Methyl-4-phenyl-3-butyn-2-ol, 4-Phenyl-2-methyl-3-butyn-2-ol, and 2-Hydroxy-2-methyl-4-phenyl-3-butyne .
Synthesis Analysis
The synthesis of “2-Methyl-4-phenylbut-3-yn-2-ol” involves the reaction of anhydrous acetone, ethynylbenzene, and potassium t-butoxide . After these components are well-mixed, the mixture is kept at room temperature for 20 minutes. The reaction product is then mixed with 10% aqueous sodium chloride, filtered, washed with water, and dried to give a colorless crystal .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenylbut-3-yn-2-ol” can be represented by the InChI code InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
. The compound has a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenylbut-3-yn-2-ol” has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . Its exact mass is 160.088815002 g/mol, and its monoisotopic mass is also 160.088815002 g/mol . The topological polar surface area of the compound is 20.2 Ų .
Scientific Research Applications
Chemical Synthesis and Structural Characterization
2-Methyl-4-phenylbut-3-yn-2-ol has been explored in the context of chemical synthesis and structural characterization. For instance, a study focused on its synthesis through Sonogashira coupling and its structure was determined using NMR and X-ray single-crystal diffraction (Liu, 2014).
Role in Fragrance Material
This compound is noted as part of the fragrance structural group Aryl Alkyl Alcohols, which includes various alcohols bonded to an aryl group. Its toxicological and dermatological properties when used as a fragrance ingredient were reviewed, focusing on its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).
Enzymatic Synthesis Studies
The compound has been studied in the context of enzymatic synthesis. For example, research has been conducted on methylbutenol synthase activity in pine needles, which may be related to the synthesis of compounds like 2-methyl-4-phenylbut-3-yn-2-ol (Fisher et al., 2000).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, 2-methyl-4-phenylbut-3-yn-2-ol derivatives have been studied as inhibitors of 5-lipoxygenase, showing potential in cancer treatment and as protective agents in models of acute lung injury (Reddy et al., 2012).
Catalysis and Organic Reactions
This compound has also been a focus in studies related to catalysis and organic reactions. For example, its role in the Rupe and Meyer-Schuster rearrangements was investigated, providing insights into reaction mechanisms and the influence of hydrogen bonds (Yamabe et al., 2006).
Material Science
In material science, 2-methyl-4-phenylbut-3-yn-2-ol has been involved in the synthesis of liquid crystal compounds, demonstrating its utility in creating materials with unique optical properties (Yang, 2010).
properties
IUPAC Name |
2-methyl-4-phenylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXYICBZMASCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302174 | |
Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbut-3-yn-2-ol | |
CAS RN |
1719-19-3 | |
Record name | 1719-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-2-methyl-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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